molecular formula C20H24N2O4S2 B4769950 2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B4769950
M. Wt: 420.5 g/mol
InChI Key: KULPPBKTKOVDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C20H24N2O5S2 . This compound is characterized by the presence of a methoxyethyl group, a pyrrolidine sulfonyl group, and a benzamide core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methoxyethyl and pyrrolidine sulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-26-14-15-27-19-7-3-2-6-18(19)20(23)21-16-8-10-17(11-9-16)28(24,25)22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULPPBKTKOVDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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